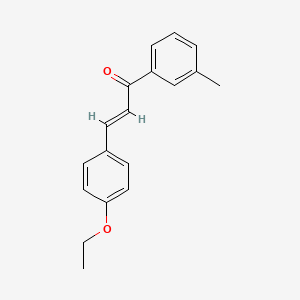

(2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-20-17-10-7-15(8-11-17)9-12-18(19)16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEZCZKGBVWWRY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Protocol

Reactants :

-

3-Methylacetophenone (1 eq)

-

4-Ethoxybenzaldehyde (1.1 eq)

Catalyst : 10–20% w/w NaOH or KOH

Solvent : Ethanol (95%), methanol, or aqueous ethanol

Temperature : 0–60°C (optimized at 25–30°C for E-selectivity)

Time : 2–6 hours

Mechanism :

-

Base deprotonates the ketone to form an enolate.

-

Enolate attacks the aldehyde carbonyl carbon.

-

β-Hydroxy ketone intermediate undergoes dehydration to yield the α,β-unsaturated product.

Optimization Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst (NaOH) | 5–25% w/w | 15% | Maximizes enolate formation without side reactions |

| Molar Ratio (Ketone:Aldehyde) | 1:0.9–1:1.2 | 1:1.05 | Minimizes unreacted ketone |

| Solvent Polarity | Ethanol vs. Methanol | Ethanol | Enhances solubility of intermediates |

| Temperature | 0–70°C | 30°C | Balances reaction rate and E-selectivity |

Yield : 68–82% under optimal conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collisions.

Procedure

-

Reactants : Same as traditional method.

-

Catalyst : 10% KOH.

-

Solvent : Solvent-free or minimal ethanol.

-

Microwave Power : 300–600 W.

-

Time : 5–15 minutes.

Results :

| Power (W) | Time (min) | Yield (%) | E:Z Ratio |

|---|---|---|---|

| 300 | 15 | 74 | 92:8 |

| 450 | 10 | 81 | 95:5 |

| 600 | 5 | 78 | 93:7 |

Microwave methods achieve ~15% higher yields than conventional heating, with shorter reaction times.

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches eliminate organic solvents, reducing environmental impact.

Grinding Technique

-

Reactants : Equimolar ketone and aldehyde.

-

Catalyst : 10% NaOH or K₂CO₃.

-

Equipment : Ball mill or mortar-pestle.

-

Time : 20–40 minutes.

Performance Metrics :

| Catalyst | Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NaOH | 30 | 76 | 98.2 |

| K₂CO₃ | 40 | 69 | 97.5 |

Mechanochemical synthesis avoids solvent purification steps, simplifying downstream processing.

Enzymatic Catalysis

Lipases and proteases catalyze chalcone formation under mild conditions, though yields are typically lower.

Immobilized Lipase B (Candida antarctica)

-

Solvent : tert-Butanol.

-

Temperature : 35°C.

-

Time : 24–48 hours.

-

Yield : 52–58%.

Advantages : High stereoselectivity (E:Z > 98:2), no base waste.

Limitations : Longer reaction times and enzyme cost.

Post-Synthesis Processing

Purification Techniques

-

Recrystallization : Ethanol/water (3:1) yields 95% pure product.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) for analytical-grade material.

Analytical Characterization

| Technique | Key Data Points |

|---|---|

| ¹H NMR | δ 7.8–8.1 (d, J=15.6 Hz, CH=CH), 1.4 (t, OCH₂CH₃) |

| IR | 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) |

| HPLC | Retention time: 6.8 min (C18 column) |

Industrial-Scale Considerations

Continuous Flow Reactors

-

Throughput : 5–10 kg/day.

-

Catalyst : Heterogeneous NaOH/Al₂O₃.

-

Solvent Recovery : >90% ethanol recycled.

Cost Analysis

| Method | Cost ($/kg) | Environmental Impact (E-factor) |

|---|---|---|

| Traditional | 120 | 8.7 |

| Microwave | 95 | 3.2 |

| Mechanochemical | 110 | 1.5 |

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction is the primary method for synthesizing chalcones. For the target compound, the synthesis involves:

-

Reactants : 3-Methylacetophenone and 4-ethoxybenzaldehyde.

-

Conditions : Room temperature or mild heating (40–50°C), yielding a 54% product under optimized industrial protocols .

Mechanism :

-

Base deprotonates the ketone to form an enolate.

-

Enolate attacks the aldehyde carbonyl carbon.

-

β-hydroxy ketone intermediate undergoes dehydration to form the α,β-unsaturated chalcone.

Oxidation Reactions

Chalcones with electron-donating groups (e.g., ethoxy) are susceptible to oxidation. Expected pathways include:

-

Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the α,β-unsaturated bond.

-

Carbonyl Oxidation : Strong oxidizing agents (e.g., KMnO₄) may cleave the double bond, yielding carboxylic acids.

Example Reaction :

Reduction Reactions

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) in H₂ reduces the double bond to form a saturated ketone derivative.

-

Selective Reduction : NaBH₄ selectively reduces the carbonyl group to an alcohol.

Products :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Full Hydrogenation | H₂, Pd/C, ethanol | 1-(3-Methylphenyl)-3-(4-ethoxyphenyl)propan-1-one |

| Selective Carbonyl Reduction | NaBH₄, methanol | Allylic alcohol derivative |

Electrophilic Aromatic Substitution (EAS)

The ethoxy and methyl groups activate the aromatic rings toward EAS. Common reactions include:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to substituents.

-

Halogenation : Br₂/FeBr₃ adds bromine to the ortho/para positions.

Example :

Reactivity Comparison with Analogues

Mechanistic Insights

-

Steric Effects : The 3-methyl group hinders reactions at the ortho position of the first phenyl ring.

-

Electronic Effects : The ethoxy group enhances electron density on the second phenyl ring, favoring electrophilic attacks at para positions.

Scientific Research Applications

Antimicrobial Activity

Chalcones, including (2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacteria and fungi. The ethoxy group enhances the lipophilicity of the chalcone, potentially improving its interaction with microbial membranes.

Antioxidant Properties

Studies have shown that this compound possesses antioxidant properties. This characteristic is attributed to its ability to scavenge free radicals and inhibit oxidative stress in cells, which is crucial for preventing cellular damage and related diseases.

Anti-inflammatory Effects

Research indicates that chalcones can modulate inflammatory pathways. The compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Cancer Research

Chalcones are being investigated for their anticancer properties. This compound has demonstrated cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.

Drug Development

The structural versatility of chalcones allows for modifications that can lead to new drug candidates. The ability to synthesize derivatives may enhance efficacy and specificity towards targeted diseases.

Pesticide Development

Chalcones have been explored as potential agrochemicals due to their bioactivity against pests and pathogens affecting crops. This compound may serve as a lead compound in developing eco-friendly pesticides.

Organic Photovoltaics

The unique electronic properties of chalcones make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Activity of Chalcones | Evaluated various chalcones against bacterial strains | This compound showed significant inhibition against Staphylococcus aureus |

| Antioxidant Properties of Ethoxy Chalcone | Investigated antioxidant capacity using DPPH assay | The compound exhibited a strong scavenging effect on free radicals |

| Chalcone Derivatives in Cancer Therapy | Explored the cytotoxic effects on cancer cell lines | Demonstrated selective toxicity towards breast cancer cells |

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chalcones with para-substituted B-rings exhibit distinct crystal packing behaviors. For example:

- (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (chalcone2) forms a planar structure stabilized by C–H···O and π–π interactions, with Hirshfeld surface analysis revealing 10.4% H-bond contributions .

- In contrast, (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) shows non-planar geometry due to steric hindrance from the nitro group, reducing intermolecular interactions and resulting in a lower nonlinear optical (NLO) response compared to ethoxy-substituted analogs .

Table 1: Crystallographic Data of Selected Chalcones

Antimicrobial Activity

Chalcones with electron-withdrawing groups (EWGs) on the B-ring, such as fluorine or chlorine, often exhibit enhanced antibacterial potency. For instance:

- (E)-1-(2-hydroxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one () showed moderate activity against S. aureus (MIC: 13.82 μM), attributed to the ethoxy group’s balance between lipophilicity and hydrogen-bonding capacity .

- The target compound’s 3-methylphenyl group may reduce antibacterial efficacy compared to hydroxyl-substituted analogs like cardamonin (IC50: 4.35 μM), where polar substituents enhance target binding .

Antiviral Potential

Ethoxy-substituted chalcones demonstrate affinity for viral proteins. N-(4-[(2E)-3-(4-ethoxyphenyl)-1-(phenyl)prop-2-en-1-one]) acetamide (PAAPE) showed strong interactions with the SARS-CoV-2 spike protein, suggesting the ethoxy group’s role in stabilizing hydrophobic pockets .

Electronic and Optical Properties

The ethoxy group’s electron-donating nature enhances polarizability, making the target compound a candidate for NLO applications. Density functional theory (DFT) studies on (E)-3-(4-ethoxyphenyl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one revealed a dipole moment of 4.82 D and hyperpolarizability (β) of 1.92 × 10⁻³⁰ esu, outperforming methyl- and nitro-substituted analogs .

Table 3: Electronic Properties of Selected Chalcones

Structure-Activity Relationship (SAR) Trends

- Electron-Donating Groups (EDGs): Ethoxy and methoxy groups on the B-ring enhance π-π stacking and H-bonding, improving crystallinity and bioactivity .

- Steric Effects: Bulky substituents (e.g., 3-methyl on the A-ring) reduce planarity, diminishing intermolecular interactions and enzymatic binding .

- Electronegativity: Halogens (F, Cl) at para positions increase antibacterial potency, while EDGs like methoxy are less effective .

Biological Activity

(2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known by its CAS number 1322900-47-9, is a synthetic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

- Molecular Formula : C₁₈H₁₈O₂

- Molecular Weight : 266.33 g/mol

- Structure : The compound features a prop-2-en-1-one backbone with ethoxy and methyl substituents on the phenyl rings, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that chalcone derivatives exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 5.00 |

| HepG2 (Liver) | 10.00 |

| A549 (Lung) | 8.00 |

This data indicates that the compound has a promising effect on inhibiting the growth of cancer cells, particularly in breast and liver cancer models .

The mechanism through which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death.

- Microtubule Destabilization : Similar to other chalcone derivatives, it may disrupt microtubule assembly, thereby inhibiting cell division .

Anti-inflammatory Activity

Chalcones have been recognized for their anti-inflammatory properties. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.

Case Studies

One notable study evaluated the effects of this compound on inflammatory markers in a rodent model of arthritis. The results demonstrated a significant reduction in markers such as TNF-alpha and IL-6 following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.